10H-Quindoline-3,8-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several derivatives of quindoline, 10H-(indolo[3,2-b]quinoline), alkaloids were prepared by the modification of the Pfitzinger quinoline reaction. The conversion of quindoline was 71% while that of another compound, 2,10-bis(dimethylaminoethyl)-indolo[3,2-b]quinoline, was 64% .

Molecular Structure Analysis

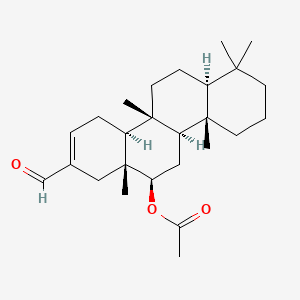

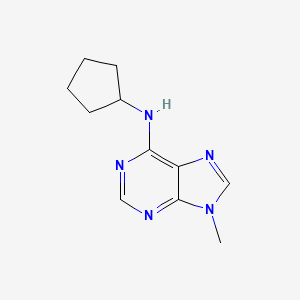

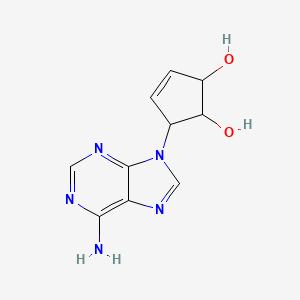

The molecular formula of 10H-Quindoline-3,8-diamine is C15H12N4 . The InChI representation of the molecule is InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15 (19-12 (8)6-9)11-4-3-10 (17)7-13 (11)18-14/h1-7,18H,16-17H2 .

Physical And Chemical Properties Analysis

The molecular weight of 10H-Quindoline-3,8-diamine is 248.28 g/mol . It has a boiling point of 625.3±50.0 °C . The compound has a density of 1.478±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Gas Permeation in Polyimides

10H-Quindoline-3,8-diamine: plays a significant role in the study of gas permeation performances of polyimides . The compound’s diamine moieties influence the microstructure and gas transmission performance, impacting chain packing, hydrogen bonding, free volumes, and movement of molecular chains. This has implications for designing membranes with specific gas selectivity and permeability, crucial for industrial gas separation processes.

Pharmaceutical Applications

In medicinal chemistry, 10H-Quindoline-3,8-diamine derivatives exhibit a broad spectrum of pharmacological activities . They are essential in creating compounds with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This makes them valuable scaffolds in drug discovery and development.

Material Science

The compound is utilized in material science, particularly in the synthesis of designed materials . Its diamine-based ligands are crucial in copper-catalyzed reactions, which are fundamental in creating pharmaceuticals and natural products.

Chemical Engineering

10H-Quindoline-3,8-diamine: and its analogs are targets for chemical synthesis due to their interesting pharmacology . They are used in the Heck reaction, a palladium-catalyzed coupling reaction that forms carbon-carbon bonds, which is a pivotal method in the synthesis of complex organic molecules.

Biochemistry

In biochemistry, 10H-Quindoline-3,8-diamine is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis . They are involved in the synthesis of quinoxalines, a class of compounds with widespread occurrence in nature and significant biological activity.

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s role in the synthesis of nanomaterials could be extrapolated to environmental applications . Nanomaterials are increasingly used for environmental improvement, such as in water purification and solar cell development for clean energy.

Eigenschaften

IUPAC Name |

10H-indolo[3,2-b]quinoline-3,8-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJCEYHNPBHQOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327755 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Quindoline-3,8-diamine | |

CAS RN |

161622-27-1 |

Source

|

| Record name | 10H-Quindoline-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.